
(R)-1-Cyclobutyl-2-methylpiperazinedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-1-环丁基-2-甲基哌嗪二盐酸盐是一种属于哌嗪衍生物类的化合物。它以哌嗪环上连接的环丁基和甲基为特征。
准备方法
合成路线和反应条件
(R)-1-环丁基-2-甲基哌嗪二盐酸盐的合成通常涉及以下步骤:
哌嗪环的形成: 哌嗪环可以通过在碱性条件下使乙二胺与二卤代烷反应来合成。
环丁基的引入: 环丁基可以通过使用环丁基卤代烃的亲核取代反应引入。
甲基化: 甲基通过使用碘甲烷或硫酸二甲酯的甲基化反应引入。
二盐酸盐的形成: 最后一步是将合成的化合物与盐酸反应,形成二盐酸盐。
工业生产方法
(R)-1-环丁基-2-甲基哌嗪二盐酸盐的工业生产可能涉及使用与上述类似的反应步骤进行大规模合成,但针对更高的产率和纯度进行了优化。这包括使用连续流动反应器和先进的纯化技术,如结晶和色谱法。
化学反应分析
反应类型
氧化: (R)-1-环丁基-2-甲基哌嗪二盐酸盐可以进行氧化反应,通常使用高锰酸钾或过氧化氢等氧化剂。
还原: 还原反应可以使用锂铝氢化物或硼氢化钠等还原剂进行。
取代: 该化合物可以进行亲核取代反应,其中环丁基或甲基可以被其他官能团取代。
常见试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 无水乙醚中的锂铝氢化物。
取代: 在碱存在下的卤代烷烃或酰卤。
主要产物
氧化: 形成相应的酮或羧酸。
还原: 形成胺或醇。
取代: 形成取代的哌嗪衍生物。
科学研究应用
(R)-1-环丁基-2-甲基哌嗪二盐酸盐在科学研究中有多种应用:
药物化学: 它被用作合成具有潜在治疗效果的药物化合物的构建块。
生物学研究: 该化合物用于研究其与生物靶标(如受体和酶)的相互作用。
工业应用: 它用于开发新材料和化学工艺。
作用机制
(R)-1-环丁基-2-甲基哌嗪二盐酸盐的作用机制涉及其与体内特定分子靶标的相互作用。它可能作为某些受体的激动剂或拮抗剂起作用,调节其活性。确切的途径和靶标取决于具体的应用和化合物的结构。
相似化合物的比较
类似化合物
1-环丁基哌嗪: 缺少甲基,这可能会影响其生物活性。
2-甲基哌嗪: 缺少环丁基,这可能会影响其药代动力学性质。
1-环丁基-4-甲基哌嗪: 结构类似,但取代模式不同。
独特性
(R)-1-环丁基-2-甲基哌嗪二盐酸盐的独特性在于哌嗪环上环丁基和甲基的特定组合,与类似物相比,这种组合可能赋予其独特的生物学和化学性质。
属性
分子式 |
C9H20Cl2N2 |
|---|---|
分子量 |
227.17 g/mol |
IUPAC 名称 |
(2R)-1-cyclobutyl-2-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C9H18N2.2ClH/c1-8-7-10-5-6-11(8)9-3-2-4-9;;/h8-10H,2-7H2,1H3;2*1H/t8-;;/m1../s1 |
InChI 键 |
ROUKMLQHHLVWOM-YCBDHFTFSA-N |
手性 SMILES |
C[C@@H]1CNCCN1C2CCC2.Cl.Cl |
规范 SMILES |
CC1CNCCN1C2CCC2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


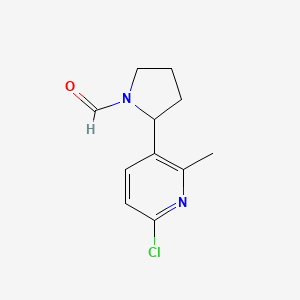
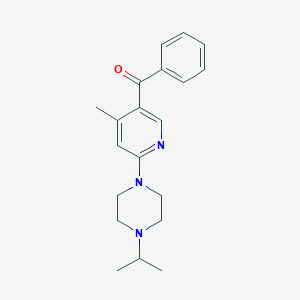
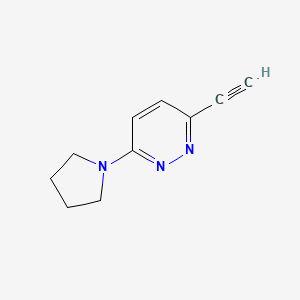
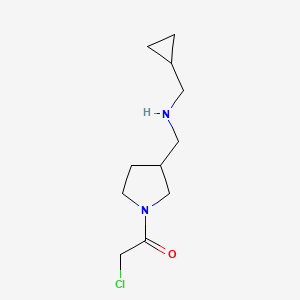


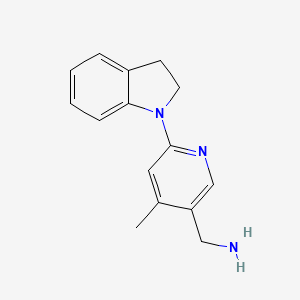



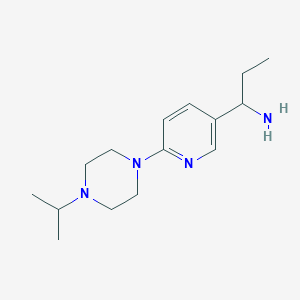
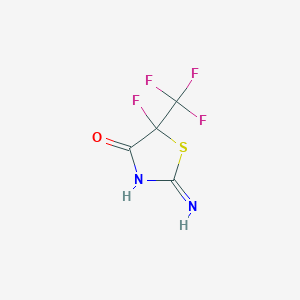
![3-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11798285.png)

